Cyclohexanemethylamine
Overview
Description
Aminomethylcyclohexane: is an organic compound with the chemical formula C₇H₁₅N . It belongs to the class of organic compounds known as monoalkylamines, which contain a primary aliphatic amine group. This compound is characterized by a cyclohexane ring with a methylamine group attached to it. It is a colorless to slightly yellow liquid with a distinct amine odor .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 4-Carboxybenzaldehyde: One method involves the reduction of 4-carboxybenzaldehyde or its alkyl ester (methyl 4-formylbenzoate) using hydroxylamine to form an oxime, which is then reduced using sodium hydroxide and hydrogen in the presence of a mixed catalyst including palladium, platinum, and rhodium.
Hydrogenation of Aminomethyl Benzoic Acid: Another method involves hydrogenating the aromatic nucleus of aminomethyl benzoic acid-N-acetate in the presence of a nickel catalyst at elevated temperature and high pressure to produce N-acetyl-4-aminomethyl cyclohexane carboxylic acid, which is then hydrolyzed to produce aminomethylcyclohexane.
Industrial Production Methods: Industrial production methods typically involve catalytic hydrogenation processes due to their efficiency and high yield. The use of mixed catalysts such as palladium, platinum, and rhodium is common to achieve the desired reduction and hydrogenation reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Aminomethylcyclohexane can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: Aminomethylcyclohexane can participate in nucleophilic substitution reactions due to the presence of the amine group.
Common Reagents and Conditions:
Catalysts: Palladium, platinum, rhodium, and nickel are commonly used catalysts for hydrogenation and reduction reactions
Major Products:
N-Acetyl-4-Aminomethyl Cyclohexane Carboxylic Acid: Formed during the hydrogenation of aminomethyl benzoic acid.
Oximes: Intermediate products formed during the reduction of 4-carboxybenzaldehyde.
Scientific Research Applications
Aminomethylcyclohexane has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of aminomethylcyclohexane involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes such as UDP-N-acetylglucosamine 1-carboxyvinyltransferase and trypsin-1 . These interactions can affect various biological processes and pathways, leading to its observed effects.
Comparison with Similar Compounds
Cyclohexanemethylamine: Similar structure with a cyclohexane ring and a methylamine group.
Hexahydrobenzylamine: Another compound with a similar cyclohexane ring structure.
1,3-Bis(aminomethyl)cyclohexane: Contains two aminomethyl groups attached to the cyclohexane ring.
Uniqueness: Aminomethylcyclohexane is unique due to its specific arrangement of the cyclohexane ring and the methylamine group, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
cyclohexylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c8-6-7-4-2-1-3-5-7/h7H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKNGPAMCBSNSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185958 | |
Record name | Cyclohexanemethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3218-02-8 | |
Record name | Cyclohexanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3218-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanemethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003218028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanemethanamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172991 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanemethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanemethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.765 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Cyclohexanemethylamine, including its molecular formula, weight, and relevant spectroscopic data?
A1: While the provided research papers do not explicitly state the molecular formula or weight of this compound, they provide sufficient information to deduce these details. Based on its name and structure, we can deduce the following:
Q2: How does this compound influence the formation of copper clusters, and what is the significance of this interaction?
A2: Research indicates that this compound acts as a ligand in the formation of copper clusters, specifically those containing the μ4-oxido motif. [] This interaction is significant because these types of copper clusters are believed to play a crucial role in catalysis. The steric bulk of the cyclohexanemethyl group appears to influence the specific cluster formation, as seen in the comparison with other amine ligands. []
Q3: What is the role of this compound in the synthesis of single-crystal membranes, and what unique properties does it impart?
A3: this compound plays a key role in the formation of hybrid organic-inorganic single-crystal membranes (SCMs) with copper bromide. [] Specifically, it forms the organic component of the [HCMA]2CuBr4 (HCMA = this compound) SCM, which exhibits dielectric transitions and ferromagnetic exchanges. [] This suggests potential applications in sensors, light-emitting diodes, and photodetection. []
Q4: How does this compound affect the catalytic activity of ruthenium in amide hydrogenation reactions?
A4: Research shows that this compound, in its amide form (cyclohexylcarboxamide), can be selectively hydrogenated to this compound using a bimetallic ruthenium/molybdenum catalyst. [] Interestingly, the ratio of molybdenum to ruthenium significantly impacts the catalytic activity, highlighting a synergistic effect at a specific ratio (Mo:Ru ≈ 0.5). [] At higher ratios, molybdenum appears to poison the catalyst, inhibiting the reaction entirely. []
Q5: What are the implications of the solid-state packing of a this compound-substituted spirobiphenalenyl radical?
A5: The study of a this compound-substituted spirobiphenalenyl radical reveals its tendency to pack in a one-dimensional π-step stack in the solid state. [] This arrangement facilitates interactions between neighboring molecules via overlapping active carbon atoms, leading to unique electronic and magnetic properties. [] Notably, the compound exhibits paramagnetism and moderate conductivity, making it a potential candidate for organic electronic applications. []
Q6: How does the structure of this compound compare to benzylamine in the context of their reactivity with poly(methyl acrylate)?
A6: When comparing the reactions of this compound and benzylamine with poly(methyl acrylate) (PMA), a stark difference in kinetic behavior emerges. [] While benzylamine shows a complex behavior depending on neighboring group effects, this compound exhibits consistent autoretardation. [] This difference arises from the steric hindrance imposed by the bulky cyclohexanemethyl group, hindering its approach and reaction with the PMA ester groups. []
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